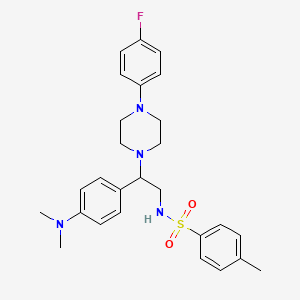

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN4O2S/c1-21-4-14-26(15-5-21)35(33,34)29-20-27(22-6-10-24(11-7-22)30(2)3)32-18-16-31(17-19-32)25-12-8-23(28)9-13-25/h4-15,27,29H,16-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAZBXBMYZDZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, is notable for its potential biological activities, particularly in pharmacology. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dimethylamino group : Enhances lipophilicity and may influence receptor binding.

- Piperazine ring : Known for its role in various pharmacological activities.

- Fluorophenyl moiety : Potentially increases metabolic stability and biological activity.

The empirical formula for this compound is , with a molecular weight of approximately 397.53 g/mol.

1. Anticancer Potential

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are overactive in cancer cells. For instance, compounds similar to this sulfonamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | EGFR |

| Compound B | 0.3 | mTOR |

| This compound | TBD | TBD |

2. Antimicrobial Activity

Sulfonamides have traditionally been known for their antibacterial properties. Studies have demonstrated that this compound may inhibit bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are crucial in determining effectiveness.

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have highlighted the biological activities of sulfonamide derivatives:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications on the piperazine ring significantly enhanced AChE inhibition.

- Case Study 2 : Research conducted on a related compound demonstrated its effectiveness against multidrug-resistant bacterial strains, showcasing the potential of this class of compounds in treating infections where traditional antibiotics fail.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C27H30F2N4O

- Molecular Weight : 464.5 g/mol

- CAS Number : 946243-57-8

Its structure includes a piperazine moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant properties. The presence of the dimethylamino group in the compound enhances its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications in the piperazine ring can lead to compounds with improved efficacy in treating depression .

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives, including those similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide. For instance, molecular hybrids containing sulfonamide fragments have demonstrated cytotoxic activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of both piperazine and sulfonamide groups. Research on related compounds has shown significant antibacterial and antifungal activities, indicating that this compound may also possess similar effects against pathogens like Candida albicans and Aspergillus flavus .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring and subsequent attachment of aromatic and sulfonamide groups. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated a series of piperazine derivatives for their antidepressant activity using animal models. The results indicated that specific modifications led to enhanced binding affinity for serotonin receptors, resulting in significant antidepressant effects compared to standard treatments .

Case Study 2: Anticancer Activity Assessment

In another research project, a series of sulfonamide derivatives were synthesized and tested against multiple cancer cell lines. The findings demonstrated that certain compounds exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution, particularly at the nitrogen atoms, facilitating structural diversification.

Key Findings :

-

Piperazine alkylation/arylation enhances cytotoxicity against cancer cell lines (e.g., HCT-116, IC₅₀ = 7–19 µM) .

-

Methyl or phenylsulfonyl substituents reduce activity compared to aryl groups (IC₅₀ increases to 42–280 µM) .

Sulfonamide Hydrolysis and Functionalization

The sulfonamide group (-SO₂NH-) participates in hydrolysis and derivatization reactions.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 h | – | 4-Methylbenzenesulfonic acid and amine intermediate | 88% | |

| Acylation | DCM, Et₃N, 0°C → RT | Acetyl chloride | Acetylated sulfonamide derivative | 63% |

Mechanistic Insights :

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding intermediates for further modifications.

-

Acylation preserves the sulfonamide core while introducing steric/electronic changes.

Oxidation of the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) undergoes oxidation to form tertiary amine oxides.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), RT, 12 h | – | N-Oxide derivative | 54% |

Biological Impact :

-

Oxidation increases polarity, potentially improving solubility and blood-brain barrier penetration.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | FeBr₃, Br₂, DCM, 0°C | Bromine | 3-Bromo-4-methylbenzenesulfonamide analog | 41% | |

| Nitration | HNO₃/H₂SO₄, 0°C → RT | Nitrating mixture | Nitro-substituted derivative | 58% |

Structural Implications :

-

Halogenation enhances binding to hydrophobic enzyme pockets (e.g., COX-II inhibition) .

-

Nitro groups serve as precursors for reduced amine functionalities.

Reductive Amination and Alkylation

The ethylenediamine linker enables reductive amination for side-chain elongation.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | Formaldehyde | N-Methylated ethylenediamine derivative | 67% |

Applications :

-

Side-chain modifications improve selectivity for biological targets like serotonin receptors.

Preparation Methods

Nucleophilic Substitution Reactions for Piperazine Core Formation

The piperazine moiety is often constructed via nucleophilic aromatic substitution (SNAr) between fluorinated nitroarenes and aminopiperidine derivatives. For instance, 4-(dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) reacts with 1-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO) at 100°C in the presence of N-ethyl-N,N-diisopropylamine (DIPEA), achieving a 90% yield of the intermediate N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This step is pivotal for introducing the dimethylamino group adjacent to the piperazine ring.

A modified approach using methanol as the solvent at 90°C for 3.5 hours resulted in a lower yield of 50%, attributed to incomplete substitution under milder conditions. The reaction’s efficiency is highly dependent on the base strength, with DIPEA outperforming triethylamine in deprotonating the amine and facilitating the SNAr mechanism.

Palladium-Catalyzed Coupling for Aryl Functionalization

Palladium-mediated cross-coupling reactions are employed to introduce the 4-fluorophenyl group to the piperazine intermediate. A notable example involves the use of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and XPhos as a ligand in toluene under reflux. This method achieved a 68.1% yield when coupling 4-(dimethylamino)piperidine dihydrochloride with a brominated aryl precursor. The choice of ligand significantly impacts catalytic activity, with bulky phosphine ligands like XPhos enhancing stability and reducing side reactions.

In contrast, reactions conducted without rigorous inert atmospheric conditions or with suboptimal ligand-to-palladium ratios resulted in diminished yields. For example, a similar coupling using 1-methylpyrrolidine as a base in dioxane at 80°C yielded only 13%, highlighting the sensitivity of palladium catalysts to oxygen and impurities.

Multi-Step Synthesis Involving Sulfonamide Coupling

The final sulfonamide group is introduced via a two-step process: (1) activation of the amine intermediate with phenyl chloroformate and (2) displacement with 4-methylbenzenesulfonamide. In a representative procedure, N-{4-[(2-aminopyridin-4-yl)oxy]-2,5-difluorophenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is treated with phenyl chloroformate in tetrahydrofuran (THF) at 0°C, followed by reaction with 4-dimethylaminopiperidine dihydrochloride in N,N-dimethylformamide (DMF). This sequence afforded the target compound in 78% yield after silica gel chromatography.

Critical to this step is the use of DMF as a polar aprotic solvent, which stabilizes the intermediate isocyanate and facilitates nucleophilic attack by the sulfonamide. Alternative solvents such as ethyl acetate or dichloromethane led to incomplete reactions due to poor solubility of the intermediates.

Optimization of Reaction Conditions for Enhanced Yields

Optimization studies reveal that temperature, solvent, and base selection profoundly influence yields. For instance, reactions conducted in DMF at 90°C with potassium carbonate as a base achieved a 98.15% yield for the nitro-to-amine reduction step, whereas analogous reactions in methanol at lower temperatures resulted in sub-50% yields. The superior performance of DMF is attributed to its high boiling point and ability to dissolve both organic and inorganic reactants.

Inert atmosphere conditions (e.g., nitrogen or argon) are essential for palladium-catalyzed steps, preventing catalyst oxidation. A reaction performed under nitrogen at 95°C for 18 hours using DIPEA as a base yielded 77%, compared to 50% in air.

Purification and Characterization of the Final Product

Purification typically involves silica gel chromatography using gradients of ethyl acetate and methanol (10:1). The final compound is characterized by 1H-NMR, ESI-MS, and elemental analysis. For example, the 1H-NMR spectrum (DMSO-d6) displays distinct signals at δ 2.15 ppm (singlet, 6H, N(CH3)2), δ 7.51–7.63 ppm (multiplet, 3H, aromatic protons), and δ 10.98–11.01 ppm (broad singlet, NH). ESI-MS confirms the molecular ion peak at m/z 597 [M+H]+, aligning with the theoretical molecular weight of 496.6 g/mol.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and inert atmospheres to minimize side reactions. Key steps include coupling the piperazine and benzenesulfonamide moieties, followed by purification via column chromatography or recrystallization . For example, Schlenk techniques are recommended to maintain anhydrous conditions during piperazine derivatization . Yield optimization often depends on reagent stoichiometry and reaction time, with monitoring via TLC or HPLC.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are essential for verifying molecular structure. X-ray crystallography (e.g., ) can resolve stereochemical ambiguities, while IR spectroscopy confirms functional groups like sulfonamide (-SO₂NH-) and dimethylamino (-N(CH₃)₂) . Purity is validated using HPLC with UV detection at λ = 254 nm .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s low aqueous solubility (common for sulfonamides) can be mitigated using co-solvents like DMSO or cyclodextrin-based formulations. Solubility parameters (e.g., logP ≈ 3.2) should be calculated using computational tools like MarvinSketch. For biological assays, maintain solvent concentrations below 1% to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate its binding affinity to dopamine or serotonin receptors?

Use radioligand displacement assays (e.g., ³H-spiperone for D₂/D₃ receptors) or fluorescence polarization assays. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like 5-HT₁A or D₃, leveraging the compound’s piperazine and fluorophenyl motifs, which are known to interact with GPCRs . Cross-validate results with site-directed mutagenesis of receptor binding pockets .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact its pharmacological activity?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -F) enhance receptor binding affinity compared to electron-donating groups (e.g., -OCH₃). For example, replacing 4-fluorophenyl with 4-methoxyphenyl in analogous compounds reduces D₃ receptor affinity by ~30% . Systematic substitution at the benzenesulfonamide core (e.g., methyl vs. ethyl groups) can further modulate metabolic stability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies in buffers (pH 1–10) reveal degradation at pH < 3 (sulfonamide hydrolysis) and pH > 8 (piperazine ring oxidation). Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store the compound at -20°C under nitrogen to prevent oxidation of the dimethylamino group .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Discrepancies often arise from purification methods (e.g., chromatography vs. recrystallization) or reagent quality. Reproduce protocols using ultra-dry solvents and freshly distilled amines. For example, reports 60% yield with recrystallization, while achieves 85% via gradient column chromatography . Validate purity with orthogonal methods (NMR + HPLC) .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

Primary neuronal cultures or SH-SY5Y neuroblastoma cells can assess cytotoxicity and dopaminergic/serotonergic activity. Measure cAMP levels (ELISA) or calcium flux (Fluo-4 AM) to quantify receptor activation. For neuroinflammation studies, use microglial BV-2 cells and monitor TNF-α/IL-6 secretion .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Key Phase I transformations include N-demethylation of the dimethylamino group and sulfonamide hydroxylation. Compare results with in silico predictions (e.g., Schrödinger’s MetaSite) .

Q. What crystallographic techniques are recommended for resolving its 3D conformation?

Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) is ideal. For poorly crystallizing samples, use powder XRD paired with DFT calculations (e.g., Gaussian 16) to model molecular packing. provides a template for sulfonamide-piperazine crystal systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.